molecular formula C5H7ClN2 B095687 4-chloro-1,3-dimethyl-1H-pyrazole CAS No. 15878-44-1

4-chloro-1,3-dimethyl-1H-pyrazole

Cat. No.: B095687
CAS No.: 15878-44-1
M. Wt: 130.57 g/mol
InChI Key: OILOPOQPXXGBIR-UHFFFAOYSA-N
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Description

Structural and Nomenclature Conventions within the Pyrazole (B372694) Class

Pyrazole Ring System: Fundamental Considerations

The pyrazole ring is a five-membered heterocycle with the molecular formula C₃H₄N₂. It consists of three carbon atoms and two adjacent nitrogen atoms. This arrangement classifies it as a 1,2-diazole. ijraset.com The pyrazole ring system is aromatic, a property that imparts significant stability to the molecule. researchgate.net This aromaticity arises from the delocalization of six π-electrons over the five-membered ring.

The nomenclature of pyrazoles follows standard IUPAC guidelines, with numbering starting from one of the nitrogen atoms and proceeding around the ring. The presence of a hydrogen atom on one of the nitrogen atoms leads to tautomerism in unsubstituted pyrazole. globalresearchonline.net However, when both nitrogen atoms are substituted, as in the case of 1,3-dimethyl-1H-pyrazole, this tautomerism is no longer possible.

Specificity of 4-Chloro-1,3-dimethyl-1H-pyrazole Structure

The compound this compound is a derivative of the basic pyrazole structure. Its nomenclature precisely describes its molecular architecture:

"pyrazole" indicates the core five-membered ring with two adjacent nitrogen atoms.

"1,3-dimethyl" specifies that methyl groups (CH₃) are attached to the nitrogen atom at position 1 and the carbon atom at position 3.

"4-chloro" indicates that a chlorine atom (Cl) is attached to the carbon atom at position 4 of the pyrazole ring.

"1H" in the systematic name denotes the position of the double bonds in the ring, although in this substituted case, the aromaticity is the key feature.

The presence of the chloro and dimethyl substituents significantly influences the electronic properties and reactivity of the pyrazole ring.

Significance of Halogenated Pyrazoles in Chemical Synthesis and Medicinal Chemistry

Halogenated pyrazoles are a pivotal class of compounds due to the unique properties conferred by the halogen substituent. The introduction of a halogen atom, such as chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govresearchgate.net

Historical Context of Pyrazole Derivatives in Pharmaceutical and Agrochemical Industries

The history of pyrazole derivatives is rich, with their applications spanning over a century. The first pyrazole derivative with a recognized biological effect, antipyrine, was discovered in 1883 by Ludwig Knorr. researchgate.net This discovery paved the way for the exploration of pyrazoles in medicine. Over the years, pyrazole-containing compounds have been developed as anti-inflammatory drugs (e.g., Celecoxib), analgesics, and antipsychotics. wikipedia.orgmdpi.com

In the agrochemical sector, pyrazole derivatives have been instrumental in the development of herbicides, insecticides, and fungicides. researchgate.net Their ability to interfere with biological processes in pests and weeds has made them valuable tools for crop protection. mdpi.com For instance, pyraclostrobin (B128455) is a fungicide that is effective against various diseases in fruits and vegetables.

Current Research Trajectories for Halogenated Pyrazole Scaffolds

Current research continues to explore the vast potential of halogenated pyrazole scaffolds. The introduction of halogen atoms is a key strategy in modern drug design and the synthesis of novel materials. researchgate.net Researchers are actively investigating the synthesis of new halogenated pyrazoles and their application as building blocks for more complex molecules. mdpi.comresearchgate.net

The versatility of the halogen atom as a reactive handle allows for a variety of chemical transformations, such as cross-coupling reactions, to create new carbon-carbon and carbon-heteroatom bonds. This enables the construction of diverse molecular libraries for screening in drug discovery and materials science. mdpi.com Furthermore, fluorinated pyrazoles, a specific subset of halogenated pyrazoles, have gained significant attention for their unique properties in medicinal and agrochemical applications. acs.orgsci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILOPOQPXXGBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510739
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15878-44-1
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 1,3 Dimethyl 1h Pyrazole

Regioselective Synthesis Strategies for 4-Chloro-1,3-dimethyl-1H-pyrazole

Precursor Compounds and Starting Materials for Chlorination Reactions

The primary precursor for the synthesis of this compound is 1,3-dimethylpyrazole (B29720). medchemexpress.comscbt.com This starting material can be synthesized through the condensation reaction of acetylacetone (B45752) with methylhydrazine. Another key starting material is 3,5-dimethylpyrazole (B48361), which can be prepared from acetylacetone and hydrazine (B178648) hydrate (B1144303) or hydrazine sulfate. orgsyn.orgwikipedia.org Subsequent N-alkylation of 3,5-dimethylpyrazole yields 1,3-dimethylpyrazole. publishatcj.com

For some synthetic routes, hydroxy-substituted pyrazoles can serve as precursors. For instance, 1,3-dimethyl-4-hydroxy-6-phenyl-1H-pyrazolo[3,4-b]pyridine can be converted to its chloro-derivative through refluxing with phosphorus oxychloride. prepchem.com

Table 1: Key Precursors for the Synthesis of this compound

Precursor CompoundStarting MaterialsReference
1,3-DimethylpyrazoleAcetylacetone, Methylhydrazine
3,5-DimethylpyrazoleAcetylacetone, Hydrazine Hydrate/Sulfate orgsyn.orgwikipedia.org
1,3-Dimethyl-4-hydroxy-6-phenyl-1H-pyrazolo[3,4-b]pyridine--- prepchem.com

Optimized Reaction Conditions and Catalytic Systems for Direct Chlorination

Direct chlorination of 1,3-dimethylpyrazole is the most common method for synthesizing the 4-chloro derivative. The optimization of reaction conditions is crucial for maximizing the yield and minimizing the formation of byproducts.

Common chlorinating agents for the synthesis of this compound include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). chim.itnih.govnih.gov Thionyl chloride is often used for the conversion of carboxylic acids to acid chlorides, which can be precursors in some synthetic routes. nih.govorgsyn.orgmasterorganicchemistry.com Phosphorus oxychloride is widely employed for the chlorination of hydroxy-substituted nitrogen heterocycles. nih.govnih.govprepchem.comheteroletters.orgresearchgate.net The choice between these reagents depends on the specific substrate and the desired reaction pathway. For direct chlorination of the pyrazole (B372694) ring, other reagents like N-chlorosuccinimide (NCS) have also been utilized. publishatcj.com

The choice of solvent and precise temperature control are critical for successful chlorination. chim.itnih.govnih.gov Reactions are often carried out in aprotic solvents like chloroform (B151607) or dichloromethane. nih.govresearchgate.netnih.gov In some cases, the reaction can be performed solvent-free, especially in large-scale preparations using POCl₃, which involves heating in a sealed reactor at high temperatures. nih.gov Temperature control is essential to manage the exothermic nature of the reaction and to prevent the formation of unwanted side products. For instance, reactions with thionyl chloride may be initiated at a low temperature and then refluxed to completion. orgsyn.org

In certain synthetic procedures, catalysts and additives are used to enhance the reaction rate and yield. For example, the Vilsmeier-Haack reaction, which can be used to introduce a formyl group prior to chlorination, utilizes a catalyst formed from POCl₃ and dimethylformamide (DMF). chim.itnih.gov The addition of a base, such as pyridine (B92270) or triethylamine, is common in reactions involving POCl₃ to neutralize the generated HCl. nih.govnih.govresearchgate.net In some modern synthetic approaches, ionic liquids have been explored as both solvents and promoters for pyrazole synthesis, offering a greener alternative. nih.govnih.gov

Multistep Synthetic Routes to this compound

While direct chlorination is common, multistep synthetic routes can also be employed to produce this compound. These routes may involve the initial synthesis of a functionalized pyrazole ring followed by a chlorination step. For instance, a pyrazolone (B3327878) can be synthesized and subsequently converted to the chloro-derivative. chim.it Another approach involves the synthesis of a 4-hydroxypyrazole derivative, which is then chlorinated using an agent like POCl₃. prepchem.com These multistep methods can offer greater control over the final product's structure, especially when synthesizing more complex substituted pyrazoles. nih.gov

Cyclization Reactions Leading to Pyrazole Core

The synthesis of the pyrazole ring system can be achieved through various cyclization strategies. A common and effective method is the [3+2] cycloaddition reaction. organic-chemistry.org This approach involves the reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine derivative. For instance, the reaction of a β-ketoester with a hydrazine can lead to the formation of a pyrazolone intermediate, which can then be further functionalized. beilstein-journals.org

Another powerful strategy is the multicomponent synthesis, where three or more reactants are combined in a one-pot reaction to form the pyrazole core. beilstein-journals.org These reactions are highly efficient and allow for the rapid generation of diverse pyrazole derivatives. For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can yield polysubstituted pyrazoles. organic-chemistry.org The regioselectivity of these reactions is often influenced by steric and electronic factors of the starting materials. beilstein-journals.org

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
α,β-Unsaturated Carbonyl CompoundTosylhydrazineBaseN-Functionalized Pyrazole beilstein-journals.org
Aldehyde, MalononitrileHydrazineBrønsted Base5-Aminopyrazole beilstein-journals.org
β-Ketoester, Aldehyde, MalononitrileHydrazine-Pyrano[2,3-c]pyrazole beilstein-journals.org
HydrazineEnaminone, Aryl HalideCopper Catalyst1,3-Substituted Pyrazole beilstein-journals.org
Subsequent Chlorination and Alkylation Steps

Once the pyrazole core is formed, the next steps involve the introduction of the chloro and methyl groups at the desired positions.

Chlorination: The chlorination of the pyrazole ring at the C4 position can be achieved using various chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or even water. researchgate.net This method is generally mild and provides good yields of the 4-chloropyrazole derivative. researchgate.netbeilstein-archives.org Other chlorinating agents that have been employed include thionyl chloride and hypochloric acid or its salts. google.comgoogle.com Electrochemical chlorination in an aqueous sodium chloride solution has also been reported as a viable method. researchgate.net

Alkylation: The N-alkylation of the pyrazole ring to introduce the two methyl groups is typically the final step. Traditional methods often involve the use of an alkyl halide in the presence of a base to deprotonate the pyrazole nitrogen. semanticscholar.org More modern and milder approaches utilize trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.com This method avoids the need for strong bases and high temperatures. semanticscholar.org The regioselectivity of N-alkylation in unsymmetrical pyrazoles is primarily governed by steric factors. semanticscholar.orgmdpi.com

Functionalization and Derivatization of this compound

The presence of the chlorine atom at the C4 position of this compound provides a reactive handle for a variety of functionalization reactions, enabling the synthesis of a wide range of derivatives. researchgate.netbeilstein-archives.org

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nitrogen, sulfur, and selenium-containing functional groups. beilstein-archives.org

Amination reactions of 4-chloropyrazoles can be achieved by reacting them with primary or secondary amines. preprints.org These reactions are often catalyzed by an acid, such as hydrochloric acid, and can be performed in various solvents, with water sometimes being the most effective medium. preprints.org The reactivity of the aniline (B41778) in these reactions is influenced by its basicity and the steric hindrance around the nitrogen atom. preprints.org Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for forming C-N bonds with a broad substrate scope. nih.gov

Table 2: Examples of Amination Reactions

AmineCatalyst/ConditionsProduct TypeReference
AnilinesHydrochloric Acid in Water4-Anilino-7H-pyrrolo[2,3-d]pyrimidine preprints.org
PyrrolidinePotassium Fluoride in Water4-Pyrrolidinylquinazoline nih.govresearchgate.net
Various AminesPalladium Catalyst (e.g., BrettPhos)N-Aryl Heterocycles nih.gov

The introduction of sulfur and selenium moieties can be accomplished through nucleophilic substitution with appropriate thiol or selenol reagents. For instance, the reaction of a 4-chloropyrazole with a thiolate anion (RS⁻) will yield the corresponding 4-thioether derivative. Similarly, selenylation can be achieved using a selenolate anion (RSe⁻). A one-pot reaction involving α,β-alkynic aldehydes, hydrazines, and phenylselenyl chloride has been reported for the synthesis of 4-(phenylselanyl)pyrazoles. mdpi.com

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and have been successfully applied to this compound. researchgate.netbeilstein-archives.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for forming C(sp²)-C(sp) bonds under mild conditions. wikipedia.orglibretexts.org While aryl iodides and bromides are more reactive, the use of more advanced catalytic systems has made the coupling of aryl chlorides, including 4-chloropyrazoles, feasible. wikipedia.org Copper-free Sonogashira protocols have also been developed to address some of the drawbacks associated with the use of copper. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.comlibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. libretexts.org The Suzuki coupling of chloropyrimidines with arylboronic acids has been successfully demonstrated, indicating the applicability of this methodology to related chloro-substituted heterocycles like this compound. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and good selectivity in Suzuki reactions involving less reactive aryl chlorides. youtube.comresearchgate.net

Table 3: Comparison of Sonogashira and Suzuki Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Bond FormedReference
SonogashiraTerminal AlkynePalladium & Copper(I)C(sp²)-C(sp) wikipedia.orglibretexts.org
SuzukiOrganoboron CompoundPalladium(0) & BaseC(sp²)-C(sp²) youtube.comlibretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the pyrazole ring is the site of these reactions. The reactivity and orientation of substitution are influenced by the existing substituents: the two methyl groups and the chlorine atom. There are six key electrophilic aromatic substitution reactions, including chlorination, bromination, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com An acid catalyst is typically required to activate the electrophile, making the relatively unreactive aromatic ring more susceptible to attack. masterorganicchemistry.com

A common example is nitration. The nitration of pyrazole derivatives can lead to various products depending on the reaction conditions and the substituents on the pyrazole ring. For instance, the nitration of some pyrazoles can yield 4-nitro-1H-pyrazole derivatives. uni.lu Specifically, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a known compound synthesized through nitration. bldpharm.com

Another important electrophilic aromatic substitution is sulfonation. This reaction typically involves treating the pyrazole with a sulfonating agent like chlorosulfonic acid or fuming sulfuric acid (a mixture of sulfur trioxide and concentrated sulfuric acid). youtube.com The sulfonation of 1-methyl-1H-pyrazole with chlorosulfonic acid, for example, introduces a sulfonyl chloride group at the 4-position of the pyrazole ring. For 1,3-dimethyl-1H-pyrazole, sulfonation can lead to the formation of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride or 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. sigmaaldrich.com

The outcomes of these reactions are summarized in the table below:

Starting MaterialReagentsProductReference
1,3-Dimethyl-1H-pyrazoleNitrating agent5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole bldpharm.com
1-Methyl-1H-pyrazoleChlorosulfonic acid1-Methyl-1H-pyrazole-4-sulfonyl chloride
1,3-Dimethyl-1H-pyrazoleSulfonating agent1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride sigmaaldrich.com
1,3-Dimethyl-1H-pyrazoleSulfonating agent5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Reactions Involving Methyl Groups

The methyl groups attached to the pyrazole ring of this compound can also participate in chemical transformations. One notable reaction is condensation. For instance, the methyl groups of pyrazole derivatives can react with aldehydes. acs.org In some cases, formylation of dimethyl-1H-pyrazoles using the Vilsmeier-Haack reaction (phosphoryl chloride in DMF) can lead to the formation of 4-formyl derivatives. umich.edu However, the reactivity can be influenced by other substituents on the pyrazole ring. umich.edu

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. These complex molecules are of significant interest due to their potential biological activities.

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that have been extensively studied. mdpi.comnih.govsemanticscholar.orgsemanticscholar.orgrsc.org The synthesis of these derivatives often involves the reaction of a substituted pyrazole with a suitable cyclizing agent. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid to yield a pyrazolo[3,4-d]pyrimidine derivative. mdpi.com Another approach involves the reaction of a 4-chloropyrazolo[3,4-d]pyrimidine with an amine. semanticscholar.org

A general synthetic route to pyrazolo[3,4-d]pyrimidines is outlined below:

Step 1: Synthesis of a substituted 5-aminopyrazole-4-carbonitrile. mdpi.com

Step 2: Cyclization of the aminopyrazole with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the pyrimidine (B1678525) ring. mdpi.comsemanticscholar.org

Step 3: Further functionalization of the pyrazolo[3,4-d]pyrimidine core. mdpi.com

Pyrazolo-pyridone and Pyrazolochromene Systems

The fusion of a pyrazole ring with a pyridone or chromene moiety leads to the formation of pyrazolo-pyridone and pyrazolochromene systems, respectively. The synthesis of chromen[4,3-c]pyrazol-4-ones can be achieved by heating 3-formyl-4-chlorocoumarin with hydrazine derivatives in ethanol. mdpi.com This reaction proceeds in good yields and relatively short reaction times. mdpi.com

Pyrazolo[3,4-b]pyrazinones

Pyrazolo[3,4-b]pyrazinones are another class of fused heterocyclic systems that can be synthesized from pyrazole precursors. A synthetic strategy involves the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with α-amino acids in aqueous ethanol. znaturforsch.com This initial reaction is followed by a reductive lactamization to yield the target pyrazolo[3,4-b]pyrazinone systems. znaturforsch.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, often referred to as green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances. frontiersin.org

For the synthesis of pyrazoles, several green chemistry strategies have been explored. organic-chemistry.org One such approach is the use of solvent-free mechanochemical chlorination. rsc.org This method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent and can be performed in a shaker mill, avoiding the use of large quantities of organic solvents. rsc.org The reaction of 3,5-dimethylpyrazole with TCCA in the presence of silica (B1680970) gel under mechanochemical conditions yields 4-chloro-3,5-dimethylpyrazole in good yield. rsc.org

Another green approach involves the use of ultrasound irradiation to promote chemical reactions. researchgate.net Ultrasound-assisted synthesis has been shown to reduce reaction times and improve yields for various heterocyclic compounds. researchgate.net Additionally, the use of recyclable catalysts, such as cerium-based catalysts, in the synthesis of pyrazoles aligns with the principles of green chemistry. rsc.org

The following table summarizes some green chemistry approaches for pyrazole synthesis:

Green Chemistry ApproachReagents/ConditionsProductReference
Solvent-free mechanochemical chlorination3,5-Dimethylpyrazole, TCCA, silica gel, shaker mill4-Chloro-3,5-dimethylpyrazole rsc.org
Ultrasound-assisted synthesisVarious starting materials, ultrasound irradiationPyrazole derivatives researchgate.net
Recyclable catalyst1,3-Dicarbonyl compound, phenyl hydrazine, [Ce(L-Pro)2]2(Oxa) catalyst, ethanolPyrazole derivatives rsc.org
Solvent-free condensation1,3-Diketones, hydrazines/hydrazides, Sc(OTf)3 catalystPyrazole derivatives scielo.br

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org The application of microwave irradiation in the synthesis of pyrazole derivatives is well-documented, offering considerable benefits in terms of speed, selectivity, and environmental responsibility. nih.gov

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome high activation energy barriers and minimize the formation of unwanted side products. nih.gov For instance, the synthesis of pyrazolone derivatives, structurally related to pyrazoles, has been achieved rapidly and in excellent yields through the microwave-assisted condensation of hydrazine derivatives with β-keto esters under solvent-free conditions. researchgate.net

While specific research detailing the microwave-assisted synthesis of this compound is not extensively published, analogous syntheses of related chloro-pyrazole derivatives demonstrate the viability of this approach. A solvent-free, microwave-assisted method for the ring-opening of phenyl glycidyl (B131873) ether with 3-chloro-5-methyl-1H-pyrazole has been successfully demonstrated. nih.gov In this procedure, the reactants are heated to 120 °C in a microwave reactor, achieving the desired product efficiently. nih.gov Such methodologies highlight a significant reduction in time and resource consumption, which is particularly advantageous for high-throughput screening in drug discovery. nih.gov

The benefits of this technique are further exemplified in the synthesis of pyrazolyl-substituted benzochroman-4-ones, where microwave irradiation at 180 W for 5–7 minutes produced good yields, whereas conventional reflux conditions required 10–12 hours and resulted in lower yields. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

Reaction TypeConditionsReaction TimeYieldReference
Pyrazole-containing 1,3,4-oxadiazolesMicrowave (400 W)5-8 minGood rsc.org
Pyrazole-containing 1,3,4-oxadiazolesConventional (Reflux)6-9 hLower (59-66%) rsc.org
Pyrazolyl-substituted benzochroman-4-onesMicrowave (180 W)5-7 minGood rsc.org
Pyrazolyl-substituted benzochroman-4-onesConventional (Reflux)10-12 hLower (59-71%) rsc.org
Substituted PyrazolonesMicrowave (Solvent-Free)RapidGood to Excellent researchgate.net

Solvent-Free Reactions

Solvent-free reactions, also known as neat reactions, represent a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that pose environmental and health risks. cem.com Combining solvent-free conditions with microwave irradiation often leads to synergistic effects, enhancing reaction rates and efficiency. researchgate.netcem.com

Solventless reactions can be categorized into several types, including the reaction of neat reagents and reactions where liquid or solid reactants are adsorbed onto mineral supports like alumina (B75360) or silica gel. cem.com The simple condensation of hydrazines with 1,3-diketones to form pyrazoles is an example of a reaction that can be efficiently carried out under microwave irradiation without any solvent or catalyst in as little as five minutes. researchgate.net

In the context of chloro-pyrazole synthesis, a solvent-free approach offers significant advantages. The reaction of 3-chloro-5-methyl-1H-pyrazole with phenyl glycidyl ether, for example, proceeds efficiently under microwave heating without a solvent, demonstrating the potential for creating new derivatives in an environmentally responsible manner. nih.gov This approach avoids the need for potentially hazardous solvents and simplifies product purification, as the solvent removal step is eliminated.

Table 2: Examples of Solvent-Free Synthesis of Pyrazole Derivatives

ReactantsConditionsProduct TypeKey AdvantageReference
Hydrazine derivatives + β-keto estersMicrowave, Solvent-FreeSubstituted pyrazolonesRapid formation, excellent yields researchgate.net
3-Chloro-5-methyl-1H-pyrazole + Phenyl glycidyl etherMicrowave (120 °C), Solvent-FreeRing-opening adductEnvironmentally friendly, reduced time nih.gov
Hydrazines/Hydrazides + 1,3-diketonesMicrowave, Solvent-Free, Catalyst-FreePyrazolesHigh yields in ~5 minutes, eco-friendly researchgate.net

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comnih.gov Introduced by Barry Trost, it provides a different perspective on reaction efficiency than the traditional percentage yield calculation, which only considers the amount of product isolated and ignores the generation of waste byproducts. nih.govrsc.org

The percent atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 buecher.de

Ideally, a reaction with 100% atom economy incorporates all atoms from the reactants into the final product. buecher.de Addition and rearrangement reactions often exhibit high atom economy, whereas substitution and elimination reactions are inherently less economical as they generate stoichiometric byproducts that constitute waste. nih.gov

The synthesis of this compound typically involves the chlorination of 1,3-dimethyl-1H-pyrazole. This is a substitution reaction, which has a lower atom economy. For example, using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, the reaction proceeds as follows:

C₅H₈N₂ + SO₂Cl₂ → C₅H₇ClN₂ + SO₂ + HCl

1,3-dimethyl-1H-pyrazole (C₅H₈N₂): MW = 96.13 g/mol

Sulfuryl chloride (SO₂Cl₂): MW = 134.97 g/mol

This compound (C₅H₇ClN₂): MW = 130.58 g/mol

The theoretical atom economy for this transformation can be calculated:

% Atom Economy = (130.58 / (96.13 + 134.97)) x 100 = 56.5%

This calculation reveals that, even with a 100% reaction yield, a maximum of only 56.5% of the reactant mass is incorporated into the desired product. The remaining 43.5% is converted into byproducts (sulfur dioxide and hydrogen chloride), which must be managed as waste. This highlights the importance of selecting synthetic routes and reagents that maximize atom economy to create more sustainable and efficient chemical processes.

Iii. Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-1,3-dimethyl-1H-pyrazole and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of this compound and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) within the molecule.

Proton NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the chemical shifts of the ring protons and substituent protons are particularly informative.

In a study of 3,5-dimethyl-1-phenyl-1H-pyrazole, the two methyl groups at positions 3 and 5 were found to be equivalent, producing a single signal at 2.25 ppm, while the proton at position 4 (H-4) appeared as a singlet at 5.90 ppm. rsc.org The phenyl protons resonated in the range of 7.19-7.46 ppm. rsc.org For 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, the methyl protons appeared at 2.27 and 2.29 ppm, the H-4 proton at 5.95 ppm, and the aromatic protons as a multiplet at 7.45 ppm. rsc.org

The substitution pattern on the pyrazole ring significantly influences the chemical shifts. For instance, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the methyl protons of the pyrazole ring resonate at 2.49 ppm, while the aldehyde proton gives a characteristic signal at 9.96 ppm. rsc.org

Here is a table summarizing the ¹H NMR data for selected pyrazole derivatives:

CompoundSolventProtonChemical Shift (δ, ppm)
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃CH₃ (3,5)2.25 (s, 6H)
H-45.90 (s, 1H)
Phenyl-H7.19-7.46 (m, 5H)
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃CH₃ (3,5)2.27 (s, 3H), 2.29 (s, 3H)
H-45.95 (s, 1H)
Phenyl-H7.45 (m, 4H)
5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeDMSO-d₆CH₃ (pyrazole)2.49 (s, 3H)
Ar-H7.05-7.53 (m, 9H)
CHO9.96 (s, 1H)

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and its substituents are sensitive to the electronic environment.

For 3,5-dimethyl-1-phenyl-1H-pyrazole, the carbon signals for the methyl groups appear at 11.8 and 12.9 ppm, while the ring carbons C-3, C-4, and C-5 resonate at 148.1, 106.4, and 138.4 ppm, respectively. rsc.org The phenyl carbons show signals in the aromatic region. rsc.org In the case of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, the pyrazole ring carbons C-3, C-4, and C-5 are observed at 148.7, 107.0, and 138.8 ppm. rsc.org

The presence of different substituents leads to predictable shifts in the ¹³C NMR spectrum. For example, the carbonyl carbon in 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has a characteristic downfield shift to 186.2 ppm. rsc.org A series of 1-phenyl-1H-pyrazole derivatives have been synthesized and their ¹³C NMR spectra fully assigned. nih.gov

Below is a table of ¹³C NMR data for some pyrazole derivatives:

CompoundSolventCarbonChemical Shift (δ, ppm)
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃CH₃11.8, 12.9
C-4106.4
C-5138.4
C-3148.1
Phenyl-C124.0, 126.4, 128.3, 139.4
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃CH₃12.0, 13.0
C-4107.0
C-5138.8
C-3148.7
Phenyl-C125.3, 128.7, 132.7, 137.7
5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeDMSO-d₆CH₃13.8
Pyrazole C123.1, 138.1, 151.2
Phenyl & Aryl C126.3, 129.5, 129.6, 130.0, 130.3, 132.5, 133.0, 138.3
CHO186.2

Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the pyrazole ring, although it is less commonly used due to the low natural abundance of the ¹⁵N isotope. psu.eduresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including substitution and protonation state. acs.org

Studies on pyrazoles have shown that the ¹⁵N chemical shifts can provide insights into tautomerism and hydrogen bonding. psu.edu For instance, in NH-pyrazoles, the chemical shifts measured in the solid state can differ from those in solution due to intermolecular hydrogen bonds. psu.edu Methylation of the NH group suppresses these hydrogen bonds, leading to more similar chemical shifts in both solid and solution states. psu.edu The ¹⁵N NMR spectra of pyrazole derivatives can be used to distinguish between different isomers. rsc.org

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. sdsu.eduyoutube.com This is crucial for assigning the signals of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and heteronuclei (typically 2-4 bonds away). sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For example, in a study of pyrazole-based analogues, the HMBC experiment was fundamental in assigning the regiochemistry of isomers by observing correlations between NCH₂ protons and pyrazole ring carbons. rsc.org

EXSY (Exchange Spectroscopy) : This experiment can be used to study chemical exchange processes, such as tautomerism in pyrazoles.

The application of these 2D NMR techniques has been reported for the complete spectral assignment of various substituted pyrazoles and related heterocyclic systems. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, which aids in its identification. Mass spectral data, including the molecular ion peak, can be found in databases such as the NIST WebBook for related compounds like 1,4-dimethyl-pyrazole. nist.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

HRMS is frequently used to confirm the identity of newly synthesized pyrazole derivatives. For example, HRMS analysis of a pyrazole derivative with the formula C₈H₁₁ClN₂NaO gave a calculated m/z of 209.0452 for the [M+Na]⁺ ion, and the experimentally found value was 209.0454, confirming the proposed structure. rsc.org Similarly, for a compound with the formula C₂₂H₂₇F₃N₄O₄, the calculated m/z for the [M+H]⁺ ion was 469.2057, and the found value was 469.2050. sfu.ca

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in both identifying and quantifying volatile and semi-volatile compounds. In the analysis of pyrazole derivatives, GC-MS provides detailed information about their fragmentation patterns upon electron ionization, which is crucial for structural elucidation. researchgate.netnih.gov

The mass spectrum of a compound provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For substituted pyrazoles, the fragmentation pathways are influenced by the nature and position of the substituents on the pyrazole ring. researchgate.net For instance, the fragmentation of pyrazoles often involves the cleavage of the pyrazole ring and the loss of substituents. researchgate.net While a specific GC-MS analysis for this compound is not detailed in the provided search results, the general principles of pyrazole fragmentation can be applied. The molecular ion peak would be expected, followed by fragments corresponding to the loss of a chlorine atom, methyl groups, and cleavage of the heterocyclic ring. researchgate.netresearchgate.net

The following table outlines the expected major fragments for this compound based on general pyrazole fragmentation patterns.

Fragment m/z (Mass-to-Charge Ratio) Description
[M]+144/146Molecular ion peak (presence of 35Cl and 37Cl isotopes)
[M-CH3]+129/131Loss of a methyl group
[M-Cl]+109Loss of a chlorine atom
[M-HCN]+117/119Loss of hydrogen cyanide from the pyrazole ring

This table is a hypothetical representation based on common fragmentation patterns of related compounds and requires experimental verification for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation, which correspond to the vibrational energies of their chemical bonds. The resulting IR spectrum provides a unique fingerprint of the molecule.

For pyrazole derivatives, IR spectroscopy is particularly useful for identifying the stretching and bending vibrations of the pyrazole ring and its substituents. The N-H stretching frequency in pyrazoles is sensitive to hydrogen bonding. nih.govaip.orgmdpi.com In the case of this compound, which lacks an N-H bond, the focus of IR analysis would be on the vibrations of the C-H, C=N, C=C, and C-Cl bonds.

The IR spectrum of a pyrazole derivative will typically show characteristic absorption bands. For example, the C-H stretching vibrations of the methyl groups and the pyrazole ring would appear in the region of 2800-3200 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. amazonaws.com The C-Cl stretching vibration would be observed at lower frequencies, typically in the 600-800 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
C-H stretch (aromatic & aliphatic)2800-3200Pyrazole ring C-H, Methyl C-H
C=N stretch1400-1600Pyrazole ring
C=C stretch1400-1600Pyrazole ring
C-N stretch1300-1400Pyrazole ring
C-Cl stretch600-800Chloro substituent

This table is a generalized representation and the exact peak positions for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of the atoms can be determined with high precision. mdpi.comnih.govresearchgate.net

While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, studies on related pyrazole derivatives provide valuable insights. For instance, the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals that the molecule is situated on a mirror plane in the crystal lattice. nih.govresearchgate.net The bond lengths and angles within the pyrazole ring are consistent with its aromatic character. nih.gov

The following table presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
Bond Lengths (Å)The distances between the centers of bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Torsion Angles (°)The dihedral angles that describe the conformation of the molecule.

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These forces, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. For pyrazole derivatives, hydrogen bonding and halogen bonding are significant intermolecular interactions. bohrium.comnih.govnih.gov

Hydrogen bonding is a strong type of dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. nih.govaip.orgmdpi.com In pyrazoles containing an N-H group, N-H···N hydrogen bonds are a common feature, leading to the formation of dimers, trimers, tetramers, or chains. nih.gov Since this compound lacks an N-H proton, it cannot act as a hydrogen bond donor. However, the nitrogen atoms of the pyrazole ring could potentially act as hydrogen bond acceptors if a suitable donor is present in the crystal lattice.

Halogen bonding is a non-covalent interaction involving a halogen atom as an electrophilic species (a halogen bond donor) and a nucleophilic species (a halogen bond acceptor). bohrium.comnih.gov The chlorine atom in this compound could participate in halogen bonding, interacting with electron-rich atoms like nitrogen or oxygen in neighboring molecules. bohrium.com Studies on other chloropyrazoles have shown the presence of Cl···N and Cl···O contacts in their crystal structures. nih.govbohrium.com

Conformational polymorphism is the phenomenon where a compound can exist in different crystalline forms (polymorphs) due to variations in the conformation of the molecule in the solid state. This can arise from rotations around single bonds, leading to different spatial arrangements of the atoms. While no specific instances of conformational polymorphism for this compound are reported in the provided search results, it is a possibility for flexible molecules. The presence of methyl groups could potentially allow for different rotational orientations, which might lead to the formation of different polymorphs under varying crystallization conditions.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to electronic transitions within the molecule, typically from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum can provide information about the electronic structure of a molecule, particularly the presence of conjugated π systems.

For pyrazole derivatives, the UV-Vis absorption spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions. mdpi.com The position and intensity of these bands are influenced by the substituents on the pyrazole ring. researchgate.net Substitution at the 4-position of the pyrazole ring generally leads to a significant bathochromic (red) shift of the absorption maximum compared to substitution at other positions. researchgate.net

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands in the UV region. The exact wavelengths of maximum absorbance (λmax) would depend on the solvent used. mdpi.comresearchgate.net

The following table shows typical UV-Vis absorption data for pyrazole derivatives.

Compound Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
PyrazoleNot specified~210Not specified
Substituted PyrazolesVarious220-350Varies with substitution

This table provides a general range for UV-Vis absorption of pyrazoles and specific data for this compound would require experimental determination.

Iv. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations are instrumental in predicting molecular geometry, electronic properties, and vibrational spectra. nih.govaip.orgresearchgate.nettandfonline.comresearchgate.net

For pyrazole analogs, DFT methods, such as B3LYP with basis sets like 6-311+G(2d,p), are employed to determine the most stable three-dimensional arrangement of atoms (i.e., the optimized molecular geometry). tandfonline.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on substituted pyrazoles have used DFT to establish their planar or near-planar structures. researchgate.net In a study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations were used to determine the optimized molecular crystal structure, which was then compared with experimental data from single-crystal X-ray diffraction. tandfonline.com Similar calculations for 4-chloro-1,3-dimethyl-1H-pyrazole would be the first step in any computational analysis, establishing the foundational structure for all subsequent property predictions.

Table 1: Representative DFT-Calculated Structural Parameters for a Pyrazole Derivative

ParameterBond/AngleCalculated Value
Bond LengthN1–C101.413 Å
Bond LengthC1–C21.383 Å
Bond AngleN1–C10–C1118.64°
Bond AngleO1–C10–C1121.50°
Torsion AngleC4–C5–N3–N4162.621°

Data adapted from a study on thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone). researchgate.net

The electronic characteristics of a molecule are critical for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. aip.orgresearchgate.net For pyrazole derivatives, MEP analysis helps predict how they will interact with other molecules, such as biological receptors. aip.org In the case of this compound, the electron-withdrawing chlorine atom would be expected to create a region of positive electrostatic potential, influencing its interaction patterns.

Table 2: Calculated Electronic Properties for Pyrazole Analogs

Compound SeriesPropertyTypical Range of ValuesSignificance
Pyrazole DerivativesHOMO Energy-6.0 to -7.0 eVRegion of electron donation
Pyrazole DerivativesLUMO Energy-1.0 to -2.0 eVRegion of electron acceptance
Pyrazole DerivativesHOMO-LUMO Gap4.0 to 5.0 eVIndicator of chemical reactivity and stability
Pyrazole DerivativesDipole Moment (μ)0.95 to 2.80 DMeasure of molecular polarity

Data compiled from studies on various pyrazole derivatives. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. By comparing the theoretically predicted spectrum with an experimental one, researchers can confirm the molecular structure and the successful synthesis of the target compound. tandfonline.com This comparative analysis was performed for 5-(4-fluorophenyl)-1H-pyrazol-3-amine, where DFT was used to carry out an infrared vibration analysis. tandfonline.com

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound have not been reported, this computational technique is widely applied to study pyrazole-based compounds, particularly in the context of drug discovery. eurasianjournals.comtandfonline.comnih.gov MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its biological target, such as a protein. nih.govnih.gov These simulations can assess the stability of a ligand within a protein's binding pocket and reveal key interactions that are sustained over time, which is crucial for designing potent inhibitors. tandfonline.comnih.gov For example, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.comijsdr.orgresearchgate.net For various series of pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer or antimicrobial activities. nih.govnih.govacs.org These models use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to build a mathematical equation that can predict the activity of new, unsynthesized compounds. ijsdr.orgacs.org For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives identified key structural features influencing their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.org Such models are invaluable for prioritizing which new derivatives of a lead compound, like this compound, should be synthesized and tested.

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comnih.gov This method is extensively used for pyrazole derivatives to understand their mechanism of action at a molecular level. rsc.orgnih.gov Docking studies have been performed to investigate how pyrazole analogs inhibit various protein kinases, such as VEGFR-2, which are implicated in cancer. nih.govrsc.orgnih.gov The results of these studies show how the pyrazole core and its substituents form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues in the protein's active site. nih.gov For this compound, docking studies would be essential to hypothesize its potential biological targets and to guide the design of more potent analogs.

V. Advanced Applications in Medicinal Chemistry and Agrochemicals

Pharmacological Activity of 4-Chloro-1,3-dimethyl-1H-pyrazole Derivatives

While specific research on the pharmacological activities of derivatives of this compound is not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives has been the subject of intensive investigation. The findings from these studies provide a strong foundation for understanding the potential therapeutic and agrochemical applications of substituted pyrazoles. The following subsections detail the diverse pharmacological activities observed in various pyrazole derivatives, which by extension, suggest potential areas of investigation for derivatives of this compound.

The pyrazole nucleus is a key pharmacophore in a multitude of compounds demonstrating significant anticancer and antiproliferative effects. Research has shown that pyrazole derivatives can inhibit cancer cell growth through various mechanisms, including the disruption of microtubule polymerization and the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation.

Numerous studies have reported the synthesis of novel pyrazole derivatives and their evaluation against various human cancer cell lines. For instance, a series of novel substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole demonstrated potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Colo205 (colon), and A2780 (ovarian), with some compounds showing superior activity to the standard drug etoposide. rsc.org Molecular docking studies suggested that these compounds act as tubulin inhibitors by binding to the colchicine (B1669291) binding site. rsc.org

Furthermore, pyrazole-containing compounds have been identified as potent inhibitors of various kinases involved in cancer progression, such as VEGFR-2, PIM-1, and cyclin-dependent kinases (CDKs). rsc.org For example, pyrazole-indole hybrids have shown excellent anticancer activity against HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines, with some derivatives exhibiting greater potency than the reference drug doxorubicin. nih.gov The mechanism of action for some of these compounds was found to involve cell cycle arrest and induction of apoptosis. nih.gov

The following table summarizes the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

Compound TypeTarget Cell Line(s)Observed Activity (IC50)Proposed Mechanism of Action
Substituted aryl urea pyrimidine-pyrazole derivativesMCF7, A549, Colo205, A27800.01 to 0.65 µMTubulin inhibition
Pyrazole-indole hybridsHepG2, HCT-116, MCF-7, A5496.1 to 63.7 µMCDK-2 inhibition, Apoptosis induction
Pyrazolo[4,3-c]pyridine derivativesMCF7, HepG2, HCT1161.937 to 3.695 µg/mLNot specified
Diphenyl pyrazole–chalcone derivativesHNO-9710 to 10.56 μMNot specified
Thiazolyl pyrazole carbaldehyde hybridsHeLa, MCF-7, A5496.34 to 9.05 µMNot specified

This table is a compilation of data from multiple sources and is intended for illustrative purposes. rsc.orgnih.govnih.govnih.gov

The pyrazole scaffold is a versatile platform for the development of novel antimicrobial agents. Derivatives of pyrazole have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

In the realm of antibacterial research, pyrazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. For example, a series of pyrazole-thiazole hybrids containing a hydrazone moiety exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 1.9 µg/mL. bohrium.com Some of these compounds were also effective against Staphylococcus aureus. bohrium.com Another study on imidazo-pyridine substituted pyrazole derivatives reported broad-spectrum antibacterial activity, with some compounds being more potent than ciprofloxacin (B1669076) against strains like E. coli, K. pneumoniae, and P. aeruginosa. bohrium.com The mechanism of action for some of these antibacterial pyrazole derivatives is believed to be the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. bohrium.com

With respect to antifungal activity, pyrazole derivatives have also shown considerable promise. A study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives revealed significant antifungal activity against various phytopathogenic fungi. nih.gov Notably, one isoxazolol pyrazole carboxylate derivative displayed strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazim. nih.gov Fluorinated pyrazole aldehydes have also been investigated, showing moderate antifungal activity against phytopathogenic fungi like M. phaseolina and F. oxysporum. nih.gov

The table below presents a summary of the antimicrobial activity of selected pyrazole derivatives.

Compound TypeTarget Microorganism(s)Observed Activity (MIC/EC50)
Pyrazole-thiazole hybridsS. aureus, E. coliMIC: 1.9 to 3.9 µg/mL
Imidazo-pyridine substituted pyrazolesE. coli, K. pneumoniae, P. aeruginosaMBC: <1 µg/mL
Isoxazolol pyrazole carboxylatesRhizoctonia solaniEC50: 0.37 μg/mL
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. flavusMIC: 2.9 to 125 µg/mL
Tellurated pyrazole derivativesGram-positive and Gram-negative bacteriaGood activity, some better than amoxicillin

This table is a compilation of data from multiple sources and is intended for illustrative purposes. rsc.orgnih.govbohrium.comacs.org

Pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents, with some compounds being successfully developed into commercially available non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbohrium.com The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. ajrconline.org

A novel pyrazole derivative, FR140423, was found to be a highly selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1. rsc.org This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs. rsc.org In animal models, this compound demonstrated potent anti-inflammatory effects in carrageenin-induced paw edema and adjuvant arthritis, being two- to three-fold more potent than indomethacin. rsc.org Furthermore, it exhibited significant dose-dependent anti-hyperalgesic effects. rsc.org

Other studies have explored pyrazole-thiazole hybrids and pyrazolo-pyrimidine derivatives, which have shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. nih.gov This dual inhibition can lead to a broader anti-inflammatory profile. For example, a pyrazole-thiazole hybrid demonstrated a 75% reduction in edema in an in vivo model. nih.gov

The analgesic properties of pyrazole derivatives have also been extensively studied. Some compounds have shown potent analgesic effects in various pain models, such as the acetic acid-induced writhing test and the tail-flick test. rsc.orgnih.gov Interestingly, some pyrazole derivatives have been reported to exhibit morphine-like analgesic effects that are mediated through opioid receptors, as their effects can be blocked by naloxone, an opioid antagonist. rsc.org

The table below highlights the anti-inflammatory and analgesic activities of selected pyrazole derivatives.

Compound TypeIn-Vivo/In-Vitro ModelObserved ActivityProposed Mechanism of Action
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423)Carrageenin-induced paw edema2-3 times more potent than indomethacinSelective COX-2 inhibition
3,5-diarylpyrazolesIn-vivo xylene-induced ear-edemaUp to 75% edema reductionDual COX-2/5-LOX inhibition
Pyrazole-pyrazoline coupled derivativesIn-vivo xylene-induced ear-edemaUp to 48.71% edema inhibitionInhibition of TNF-α
Hydrazone derivatives of pyrazole-4-carboxaldehydesIn-vivo xylene-induced ear-edemaUp to 49.59% edema inhibitionInhibition of TNF-α

This table is a compilation of data from multiple sources and is intended for illustrative purposes. rsc.orgnih.govtandfonline.comnih.gov

The pyrazole scaffold has been identified as a promising framework for the development of novel anticonvulsant agents for the treatment of epilepsy. rsc.orgnih.gov Several studies have demonstrated the significant anticonvulsant potential of pyrazole derivatives in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. rsc.orgbohrium.com

In one study, a series of novel substituted pyrazoles were designed and evaluated for their anticonvulsant activity. The most potent compound from this series showed significant protection in both MES and scPTZ assays and also exhibited a considerable CNS depressant effect without causing behavioral alterations. rsc.org This compound was also found to reduce levels of oxidative stress and inflammation, suggesting a multi-faceted mechanism of action. rsc.org

Another research effort focused on pyrazole analogues synthesized via a Knoevenagel condensation reaction. Several of these compounds demonstrated potent anticonvulsant activity in the MES test without showing any toxicity in the rotarod test, indicating a good safety profile. bohrium.com Structure-activity relationship studies have suggested that the substitution pattern on the pyrazole ring is crucial for anticonvulsant activity. For instance, the replacement of the 1H-position of the pyrazole with a phenyl or substituted phenyl group has been shown to enhance anticonvulsant activity. nih.gov

The table below summarizes the anticonvulsant activity of selected pyrazole derivatives.

Compound TypeAnimal ModelObserved Activity
Substituted pyrazolesMES and scPTZ assays in miceSignificant anticonvulsive activity, reduced oxidative stress
3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivativesMES test in micePotent anticonvulsant activity
Pyrazolyl thiosemicarbazone derivativesMES methodED50 value of 47.3 mg/kg for the most potent compound
Triazole–Pyrazole ConjugatesPTZ- and PIL-induced seizure modelsSignificant seizure protection and reduced mortality

This table is a compilation of data from multiple sources and is intended for illustrative purposes. rsc.orgnih.govbohrium.comajrconline.org

The versatility of the pyrazole scaffold extends to its ability to inhibit a wide range of enzymes, making it a valuable template for the design of inhibitors with therapeutic and agrochemical applications.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a key enzyme in the tyrosine catabolism pathway and a validated target for herbicides. nih.govbohrium.com Pyrazole derivatives have been extensively investigated as HPPD inhibitors. A series of pyrazole aromatic ketone analogs were designed and synthesized, with several compounds displaying excellent herbicidal activity against various weeds. nih.gov These compounds were confirmed to be HPPD inhibitors through in vitro enzyme assays and molecular docking studies. nih.gov Another study on pyrazole derivatives containing a benzoyl scaffold also identified potent HPPD inhibitors with excellent pre- and post-emergence herbicidal activities and good crop safety. bohrium.com One compound, in particular, showed an IC50 value of 0.05 μM against Arabidopsis thaliana HPPD, which was significantly better than the commercial herbicides topramezone (B166797) and mesotrione. bohrium.com

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: LRRK2 is a protein kinase that has been implicated in the pathogenesis of Parkinson's disease. rjptonline.org Consequently, inhibitors of LRRK2 are being pursued as potential therapeutic agents. A series of 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as potent LRRK2 inhibitors, with some compounds showing IC50 values in the nanomolar range. rjptonline.org These compounds represent a promising class of molecules for the treatment of Parkinson's disease.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. rsc.orgnih.gov A series of N-substituted pyrazole derived α-aminophosphonates were designed and evaluated for their anti-cholinesterase activity. rsc.org Several of these compounds proved to be more potent than the standard drugs tacrine, rivastigmine, and galantamine for AChE inhibition, with IC50 values in the low nanomolar range. rsc.org These compounds also exhibited mixed-type inhibition, suggesting they could act as dual-site inhibitors. rsc.org

The table below provides an overview of the enzyme inhibitory activity of selected pyrazole derivatives.

Enzyme TargetCompound TypeObserved Activity (IC50)Therapeutic/Agrochemical Relevance
HPPDPyrazole aromatic ketone analogs-Herbicides
HPPDPyrazole derivatives with benzoyl scaffold0.05 µMHerbicides
LRRK21-Pyrazolyl-5,6-disubstituted indazole derivativesNanomolar rangeParkinson's Disease
Acetylcholinesterase (AChE)N-substituted pyrazole derived α-aminophosphonates0.017 to 0.055 µMAlzheimer's Disease
Butyrylcholinesterase (BChE)N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-cyclohexylamineSelective inhibitionPotential for various applications

This table is a compilation of data from multiple sources and is intended for illustrative purposes. rsc.orgnih.govnih.govbohrium.comrjptonline.org

Beyond the activities detailed above, the pyrazole scaffold has been incorporated into molecules exhibiting a wide range of other biological effects, highlighting its remarkable versatility in medicinal chemistry.

Antidepressant Activity: Several studies have explored the potential of pyrazole derivatives as antidepressant agents. In one study, a series of pyrazole derivatives were evaluated using the tail suspension behavioral despair test in mice. bohrium.com Two compounds, in particular, demonstrated marked antidepressant activity, with their efficacy being nearly twice that of the standard drug imipramine (B1671792) at the same dose. bohrium.com Other research has focused on pyrazoline derivatives, which have also shown promising antidepressant-like activity in animal models. nih.govdergipark.org.tr The mechanism of action for some of these compounds is thought to be the inhibition of monoamine oxidase (MAO) enzymes. nih.gov

Antiviral Activity: The emergence of new and resilient viral pathogens has spurred the search for novel antiviral agents, and pyrazole derivatives have shown significant promise in this area. A study investigating hydroxyquinoline-pyrazole candidates as antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, found that these compounds exhibited potent inhibition of viral propagation. rsc.org Another study on pyrazole derivatives containing an oxime moiety demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing efficacy comparable to the commercial product Ningnanmycin. acs.org

Anthelmintic Activity: Helminth infections remain a significant global health problem, and the development of new anthelmintic drugs is crucial. A series of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were synthesized and evaluated for their anthelmintic properties against the model nematode Caenorhabditis elegans. nih.gov Several compounds were found to inhibit the growth of the worms at low micromolar concentrations, primarily by arresting larval development. nih.gov Another study on pyrazole-5-carboxamide compounds identified derivatives that inhibited the motility and development of the parasitic nematode Haemonchus contortus. nih.gov

Antiamoebic Activity: Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality worldwide. New therapeutic options are needed, and pyrazole derivatives have been investigated for their potential in this area. A series of 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives and their palladium(II) complexes were synthesized and evaluated for their in vitro antiamoebic activity. nih.gov Several of the complexes showed better inhibition of E. histolytica growth than the standard drug metronidazole, with some exhibiting IC50 values lower than that of the standard. nih.gov

The table below summarizes these diverse biological activities of selected pyrazole derivatives.

Biological ActivityCompound TypeOrganism/ModelObserved Effect
AntidepressantDiacylhydrazines and pyrazole derivativesTail suspension test in miceActivity nearly twice that of imipramine
AntiviralHydroxyquinoline-pyrazole candidatesSARS-CoV-2, MERS-CoV, HCoV-229EPotent inhibition of viral propagation
AnthelminticBenzopyrano[2,3-c]pyrazol-4(2H)-one derivativesCaenorhabditis elegansInhibition of larval development at ~1-3 µM
Antiamoebic1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline Pd(II) complexesEntamoeba histolyticaIC50 values lower than metronidazole

This table is a compilation of data from multiple sources and is intended for illustrative purposes. rsc.orgnih.govbohrium.comnih.gov

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. For this compound, the chlorine atom and the two methyl groups each play a distinct role in modulating the molecule's physicochemical properties and its interactions with biological targets.

The presence of a chlorine atom at the C4 position of the pyrazole ring significantly influences the molecule's electronic properties and lipophilicity, which are critical determinants of biological activity.

Electronic Effects : As an electron-withdrawing group, the chlorine atom at the C4 position lowers the electron density of the pyrazole ring. This modification can be crucial for the molecule's ability to interact with biological targets. In many heterocyclic drug candidates, the presence and position of a halogen like chlorine are essential for high potency. For instance, in the 4-aminoquinoline (B48711) series of antimalarials, a 7-chloro substituent is a common and critical feature for activity. youtube.com The electron-withdrawing nature of the halogen can influence the pKa of the molecule and its ability to bind to target proteins. researchgate.net

Lipophilicity and Metabolic Stability : The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier or cell membranes, to reach its target. This is a key consideration in drug design. Furthermore, the C-Cl bond is generally stable and can block a potential site of metabolism, potentially increasing the compound's metabolic stability and duration of action.

The two methyl groups, one at the C3 position and one at the N1 position, also contribute significantly to the structure-activity profile of this compound.

Electronic Contribution : Methyl groups are weakly electron-donating. The C3-methyl group can slightly increase the electron density of the pyrazole ring, counteracting the electron-withdrawing effect of the chlorine atom to a small degree. This fine-tuning of the electronic landscape can be important for optimizing biological activity.

Metabolic Considerations : Methyl groups can be sites of oxidative metabolism by cytochrome P450 enzymes. The presence and position of these groups can therefore influence the pharmacokinetic profile of the compound.

Research on various bioactive pyrazoles has demonstrated the importance of alkyl substitutions. For example, in a series of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehydes, compounds with methyl substitutions on the aromatic ring showed good antimicrobial activities. scispace.com Similarly, studies on pyrazole-4-sulfonamide derivatives involved the synthesis of 1,3,5-trimethyl-1H-pyrazole, highlighting the common use of methyl groups in bioactive pyrazoles. nih.gov

The substitution on the pyrazole nitrogen is a critical factor that dictates the compound's properties and biological activity.

Preclusion of Tautomerism : In unsubstituted or N-H pyrazoles, tautomerism can occur, leading to a mixture of isomers. The presence of the methyl group at the N1 position in this compound fixes the structure, preventing tautomerization. This results in a single, well-defined chemical entity, which is highly desirable in drug development as it ensures consistent interaction with the biological target.

Modulation of Physicochemical Properties : N-methylation generally increases lipophilicity and can affect the compound's solubility. The N1-methyl group also makes the adjacent N2 nitrogen atom the primary site for interactions like hydrogen bonding or coordination with metal ions, as the lone pair on N1 is involved in the aromatic system. acs.org

Directing Further Synthesis : The N1-methyl group directs electrophilic substitution to other positions on the ring and is a key element in designing synthetic pathways for more complex molecules. The selective N-methylation of pyrazoles is a significant challenge in synthetic chemistry, and achieving high selectivity for the N1 position is crucial for creating specific bioactive compounds. acs.org Studies on 1-methyl-1H-pyrazole-5-carboxamides have shown that this N1-methylated scaffold can lead to potent biological activity, though it can also be associated with toxicity, underscoring the importance of this structural feature. nih.gov

Development of this compound as an Intermediate for Active Pharmaceutical Ingredients (APIs)

The specific arrangement of functional groups on this compound makes it a versatile building block in organic synthesis for the construction of more elaborate molecules with significant biological activities.

While the pyrazole scaffold is central to the structure of the anesthetic agent Zolazepam, it is important to note a key isomeric distinction. The widely documented synthesis of Zolazepam utilizes (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone as the key intermediate. researchgate.netias.ac.inias.ac.in This precursor is derived from 5-chloro-1,3-dimethylpyrazole , an isomer of the compound . researchgate.netias.ac.in

The synthesis involves the acylation of 1,3-dimethyl-5-pyrazolone (B118827) followed by chlorination, or the acylation of a pre-formed 5-chloro-1,3-dimethylpyrazole. researchgate.netias.ac.in Although this compound is not the direct precursor reported in the primary synthesis of Zolazepam, the chemistry highlights the importance of chloro-dimethyl-pyrazole isomers as foundational intermediates for pyrazolodiazepinone drugs.

Table 1: Key Intermediates in Zolazepam Synthesis
Compound NameRole in SynthesisReference
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanoneKey intermediate for Zolazepam researchgate.netias.ac.in
5-chloro-1,3-dimethylpyrazolePrecursor to the key intermediate researchgate.net
1,3-dimethyl-5-pyrazoloneStarting material for an alternative pathway to the key intermediate ias.ac.inias.ac.in

The this compound structure is a valuable synthon for creating a variety of other bioactive molecules, particularly fused heterocyclic systems. Pyrazole derivatives are recognized as useful starting materials for building molecules with potential therapeutic applications. scispace.comnih.gov

The reactivity of the chloro-substituted pyrazole core allows for its incorporation into larger, more complex scaffolds. For instance, related chloropyrazoles can be used to synthesize fused systems like pyrazolo[3,4-b]pyridines, which are themselves of interest in medicinal chemistry. prepchem.com Furthermore, derivatives such as This compound-5-carbaldehyde demonstrate how the core structure can be functionalized. uni.lu This aldehyde derivative serves as a versatile intermediate, allowing for the introduction of various other chemical moieties through reactions at the formyl group, leading to diverse libraries of potential drug candidates. scispace.com The synthesis of pyrazole derivatives through multicomponent reactions often utilizes building blocks like ethyl 4-chloro-3-oxobutanoate to generate complex pyran-fused pyrazoles with antimicrobial activity, illustrating the utility of chlorinated synthons in creating bioactive compounds. nih.gov

Applications in Agrochemicals (e.g., Herbicides, Insecticides)

The pyrazole ring is a prominent heterocyclic structure found in numerous agrochemical products. researchgate.net Its derivatives have been successfully commercialized for controlling a wide array of weeds, insects, and fungal diseases. The specific substitution pattern of this compound makes it a valuable intermediate for creating complex molecules with high efficacy and selectivity, crucial for modern crop protection. cphi-online.comnih.gov

Herbicide Development (e.g., HPPD Inhibitors)

A significant application of pyrazole derivatives in agriculture is the development of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net HPPD is a critical enzyme in the tyrosine catabolism pathway in plants. rsc.org This pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherol, which protect chlorophyll (B73375) from photo-oxidative degradation. acs.org Inhibition of HPPD leads to a depletion of these vital compounds, causing characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death. acs.org

While a direct synthesis of a commercial HPPD inhibitor from this compound is not prominently documented in publicly available research, the development of pyrazole aromatic ketone analogs demonstrates the utility of this chemical class as potent HPPD inhibitors. researchgate.net Research has shown that a series of synthesized pyrazole aromatic ketone analogs display excellent herbicidal activity against various broadleaf weeds. researchgate.net For instance, certain analogs provided excellent control of weeds like Chenopodium serotinum, Stellaria media, and Brassica juncea at application rates as low as 37.5 g/ha. researchgate.net Furthermore, several of these compounds exhibited good crop selectivity for important cereals like wheat, maize, and rice. researchgate.net

The molecular structure of these herbicides is crucial for their activity. The pyrazole ring, often as part of a 2-benzoylethen-1-ol substructure, mimics the natural substrate of the HPPD enzyme and chelates the active site's iron(II) cofactor, leading to inhibition. acs.orgproquest.com Structure-activity relationship (SAR) studies on pyrazole-based HPPD inhibitors help in designing novel and more effective herbicides. rsc.orgnih.gov

Table 1: Herbicidal Activity of Selected Pyrazole Aromatic Ketone Analogs Against Various Weeds at 37.5 g/ha

Compound ID Chenopodium serotinum (% Inhibition) Stellaria media (% Inhibition) Brassica juncea (% Inhibition)
A1 100 100 100
A3 100 100 90
A4 100 100 100
A17 100 100 100
A20 100 100 100
A25 100 100 90

Data sourced from Fu et al., Pest Manag Sci. (2020). researchgate.net

Insecticidal Properties

The this compound core is also a foundational element in the synthesis of novel insecticides. Pyrazole-based insecticides include several commercially successful products known for their high efficacy. cphi-online.com Research has specifically utilized derivatives of this compound to create new insecticidal compounds.

One prominent area of research involves the synthesis of pyrazole oxime ether derivatives. In one study, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde served as the starting material to produce a series of novel pyrazole oxime ethers. Bioassays of these compounds revealed significant insecticidal properties against a range of agricultural pests. nih.gov These derivatives demonstrated high mortality rates against pests such as the armyworm (Mythimna separata), carmine (B74029) spider mite (Tetranychus cinnabarinus), diamondback moth (Plutella xylostella), and cowpea aphid (Aphis medicaginis). nih.gov

The structure-activity relationship findings from this research indicated that the nature and position of substituents on the phenyl ring of the aryloxy moiety significantly influenced the insecticidal activity against different pests. nih.gov For example, certain substitutions favored activity against Lepidopteran pests like M. separata, while others were more effective against sucking pests like A. medicaginis. nih.gov

Table 2: Insecticidal Activity of Selected Pyrazole Oxime Ether Derivatives Synthesized from a this compound Precursor

Compound ID Target Pest Concentration (µg/mL) Mortality (%)
8a Aphis medicaginis 20 100
8c Aphis medicaginis 20 100
8f Aphis medicaginis 20 100
8n Mythimna separata 100 >90
11d Mythimna separata 500 80
11e Mythimna separata 500 70

Data sourced from Mao et al., Molecules (2021). nih.gov

Beyond oxime ethers, the pyrazole carboxamide structure is central to a major class of modern insecticides known as anthranilic diamides. These compounds, which include highly successful products like chlorantraniliprole, function by targeting insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and muscle paralysis. The synthesis of novel pyrazole-heterocyclic diamides and other anthranilic diamides continues to be an active area of research for developing new pest control solutions. citedrive.com

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic methods is a paramount goal in modern chemistry. For substituted pyrazoles like 4-chloro-1,3-dimethyl-1H-pyrazole, research is moving beyond traditional condensation reactions.

Key emerging areas include:

Catalytic Innovations: The use of novel catalysts is being explored to improve the efficiency and selectivity of pyrazole (B372694) synthesis. For instance, researchers have successfully used [Ce(L-Pro)2]2(Oxa) as a heterogeneous recyclable catalyst for the synthesis of various pyrazole derivatives. rsc.org Such advancements pave the way for greener and more economical large-scale production.

Vilsmeier-Haack Reaction Modifications: The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich heterocycles, which can then be converted into various derivatives. Recent studies have focused on using this reaction to produce 4-formylpyrazoles as precursors for novel compounds, including fluorescent chemosensors and potential anti-cancer agents. chim.it

One-Pot Syntheses: To streamline the synthetic process, one-pot reactions are increasingly favored. A rapid, one-pot synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives, which are structurally related to the pyrazole core, has been developed using DABCO as a catalyst in an aqueous medium, highlighting a move towards more sustainable chemical practices. dundee.ac.uk

Electrochemical Methods: Electrosynthesis offers a reagent-free and often milder alternative for halogenation. The electrochlorination of pyrazole and its alkylated derivatives has been demonstrated as a viable method for producing 4-chloro-pyrazoles. researchgate.net

These evolving synthetic strategies promise not only to optimize the production of known pyrazole compounds but also to facilitate the creation of a diverse library of new derivatives for further investigation.

Advanced Mechanistic Studies of Biological Activity

While pyrazole derivatives are known to possess a wide spectrum of biological activities, future research is focused on elucidating their precise mechanisms of action at the molecular level. This deeper understanding is critical for developing more effective and safer agrochemicals and pharmaceuticals.

Agrochemicals: In the agrochemical sector, many pyrazole-based fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The introduction of fluorine atoms, as seen in fungicides like bixafen (B1247100) and fluxapyroxad, can significantly enhance inhibitory effects. mdpi.com Similarly, pyrazole derivatives are key in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. tandfonline.comrsc.org Advanced mechanistic studies, including molecular docking, help to visualize the binding interactions between the pyrazole inhibitor and the active site of the target enzyme, guiding the design of next-generation compounds. tandfonline.com For insecticides, research aims to understand how structural modifications, such as the introduction of a chloro group at the 4-position of the pyrazole ring, can lead to significant changes in activity and selectivity against different insect species. bohrium.com

Medicinal Chemistry: In medicine, the pyrazole scaffold is a well-established pharmacophore. researchgate.net Advanced studies are investigating how pyrazole-containing drugs interact with their biological targets. For example, molecular docking has been used to study how the pyrazole moiety of the cancer drug Ruxolitinib binds to Janus kinases (JAK1/JAK2), revealing the importance of shape complementarity in its inhibitory action. mdpi.com Understanding these interactions is crucial for overcoming drug resistance and designing more selective inhibitors. nih.gov

Targeted Drug Design and Discovery

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile binding capabilities, making it a frequent component of modern targeted therapies. mdpi.comnih.gov

Kinase Inhibitors: A significant number of FDA-approved small molecule kinase inhibitors for cancer treatment feature a pyrazole ring, including Crizotinib, Encorafenib, and Ruxolitinib. mdpi.com The pyrazole core is instrumental in the design of inhibitors for various kinases such as Aurora kinases, JAK, and B-Raf. mdpi.com Future drug discovery efforts are focused on using this scaffold to develop inhibitors with higher potency and selectivity. For instance, strategic modifications to the pyrazole ring have been shown to be important for achieving selectivity between different JAK isoforms. mdpi.com

Computational and SAR-driven Design: Structure-Activity Relationship (SAR) studies are fundamental to modern drug design. researchgate.net Researchers systematically modify the pyrazole core and analyze how these changes affect biological activity. For example, studies on pyrazole amides revealed that introducing bulky, negatively charged groups at specific positions could enhance insecticidal activity. nih.gov This knowledge, combined with computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models, allows for a more rational and targeted approach to discovering novel drugs for a range of diseases, from cancer to inflammation and viral infections. researchgate.netbenthamdirect.comnih.gov

Approved Pyrazole-Containing DrugTargetTherapeutic Area
CrizotinibALK/ROS1/c-MET KinasesOncology
RuxolitinibJAK1/JAK2 KinasesOncology/Myelofibrosis
EncorafenibBRAF KinaseOncology (Melanoma)
CelecoxibCOX-2 EnzymeAnti-inflammatory
SildenafilPDE5 EnzymeErectile Dysfunction

Material Science Applications (e.g., Dyes, Fluorescent Agents)

Beyond the life sciences, the unique photophysical properties of pyrazole derivatives are being harnessed for applications in material science. The aromatic nature and tunable electronic properties of the pyrazole ring make it an excellent building block for functional organic materials.

Fluorescent Probes and Dyes: Pyrazoles are recognized as a class of small-molecule fluorophores that can exhibit intense and tunable light emission. nih.gov Researchers have synthesized novel azo pyrazole disperse dyes for dyeing polyester (B1180765) fabrics, which also show antibacterial properties. nih.gov These dyes have demonstrated excellent color strength and fastness. nih.gov

Chemosensors: The fluorescence of pyrazole derivatives can be sensitive to their chemical environment. By incorporating pyrazole into larger conjugated systems, such as pyrazolylpyrenes, scientists have created highly fluorescent dyes. nih.gov The emission spectra of these compounds can change significantly upon protonation, suggesting their potential use in sensing acidic environments. nih.gov Furthermore, specific pyrazole derivatives have been designed as "on-off" fluorescent chemosensors for the selective detection of anions like cyanide through a Michael-type nucleophilic addition mechanism. chim.it

Advanced Materials: The conformational rigidity and high fluorescence quantum yields of some pyrazole-based structures, such as pyrazoolympicenes, make them attractive candidates for development in optoelectronics. nih.gov The ability to fine-tune their emission properties through synthetic modification opens up possibilities for their use in technologies like organic light-emitting diodes (OLEDs).

Pyrazole Derivative TypePotential ApplicationKey Finding
Azo Pyrazole DyesTextile DyeingAchieved excellent color strength and fastness on PET fabrics. nih.gov
PyrazolylpyrenesFluorescent ProbesExhibited bright, environment-sensitive fluorescence. nih.gov
4-(2,2-dicyanovinyl)pyrazolesChemosensorsDemonstrated selective "on-off" fluorescence for cyanide detection. chim.it

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-1,3-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of precursor pyrazole derivatives using agents like POCl₃ under reflux (60–80°C, 6–12 hrs) is common. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of chlorinating agent) and monitoring reaction progress via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :

  • FTIR : Confirm C-Cl stretching (550–750 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • NMR : ¹H NMR should show methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Discrepancies between expected/observed peaks may arise from tautomerism or impurities; cross-validate with ¹³C NMR or HSQC .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Cl or methyl groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; store at room temperature in airtight containers. In case of exposure, wash skin with water and seek medical attention. Consult SDS for specific hazards (e.g., irritant properties) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, C-Cl distances typically range 1.72–1.78 Å, while pyrazole ring planarity (torsion angles < 5°) confirms structural integrity. Resolve ambiguities (e.g., disorder) using PART instructions in SHELX and validating with R-factor convergence (< 0.05) .

Q. What strategies address contradictory biological activity data in studies involving this compound analogs?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, solvent controls).
  • Structural Confirmation : Re-characterize analogs via SCXRD or 2D NMR to rule out isomerism or degradation .
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., Cl position) with activity trends .

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electrophilic aromatic substitution or cross-coupling reactions. Calculate Fukui indices to identify reactive sites (e.g., C-4 for chlorination) and transition-state energies to optimize catalysts (e.g., Pd-based systems) .

Q. What advanced purification techniques are suitable for isolating trace impurities in this compound?

  • Methodological Answer : Employ preparative HPLC (C18 column, acetonitrile/water mobile phase) or chiral chromatography for enantiomeric impurities. Validate purity via LC-MS and differential scanning calorimetry (DSC) to detect polymorphic contaminants .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer :

  • Conditions : Test pH 2–12 (buffers) and temperatures (4°C, 25°C, 40°C) over 4 weeks.
  • Analysis : Monitor degradation via HPLC (retention time shifts) and quantify by UV absorbance. Use Arrhenius plots to extrapolate shelf-life .

Q. What crystallization conditions favor high-quality single crystals of this compound for SCXRD?

  • Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields suitable crystals. Optimize by adjusting solvent polarity (e.g., dichloromethane/hexane) and seeding with microcrystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.